molecular formula C23H27N3O B2801669 1-(2,3-Dimethylphenyl)-4-(1-butylbenzimidazol-2-yl)pyrrolidin-2-one CAS No. 847395-59-9

1-(2,3-Dimethylphenyl)-4-(1-butylbenzimidazol-2-yl)pyrrolidin-2-one

Cat. No. B2801669
CAS RN: 847395-59-9
M. Wt: 361.489
InChI Key: JKGUCVCYWFJUQT-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .


Molecular Structure Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Applications in Polymer Science

Hyperbranched Polybenzimidazoles : Novel hyperbranched polybenzimidazoles (HPBIs) have been synthesized using a unique AB2 monomer. These HPBIs exhibit exceptional solubility in aprotic solvents and impressive thermal properties, making them suitable for high-performance applications (Li et al., 2006).

Silver and Palladium Complexes : The study explores the synthesis of dinuclear silver and mononuclear palladium complexes with 2,6-bis(3-butylbenzimidazolin-2-ylidene)pyridine. These complexes show potential in the field of organometallic chemistry (Brown et al., 2009).

Polyimides with Triaryl Imidazole Pendant Group : A new diamine monomer containing a triaryl imidazole pendant group was synthesized, leading to the formation of polyimides with excellent solubility and stability. These materials are promising for advanced material applications due to their high glass transition temperatures and stability (Ghaemy & Alizadeh, 2009).

Applications in Organic Synthesis and Catalysis

Ethene Dimerization and Alkene Isomerization Catalysts : Research reveals that certain nickel precatalysts are highly selective in ethene dimerizations and alkene isomerization. The identification of the catalytically active species through ESI-MS opens up avenues for catalysis research and industrial applications (Escobar et al., 2015).

Phosphine-free Ruthenium Carbene Complex : The development of a phosphine-free ruthenium carbene complex showcases significant catalytic activity for cross metathesis reactions, offering a new perspective in the field of organic synthesis (Bai et al., 2005).

Safety And Hazards

The safety and hazards of imidazole compounds can vary widely depending on the specific compound. Some imidazole derivatives are used as drugs and have been thoroughly tested for safety, while others may be less well-studied .

Future Directions

Given the broad range of biological activities exhibited by imidazole derivatives, these compounds continue to be of interest in the development of new drugs . Future research will likely continue to explore the synthesis of new imidazole derivatives and their potential therapeutic applications .

properties

IUPAC Name

4-(1-butylbenzimidazol-2-yl)-1-(2,3-dimethylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O/c1-4-5-13-25-21-11-7-6-10-19(21)24-23(25)18-14-22(27)26(15-18)20-12-8-9-16(2)17(20)3/h6-12,18H,4-5,13-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKGUCVCYWFJUQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC(=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Dimethylphenyl)-4-(1-butylbenzimidazol-2-yl)pyrrolidin-2-one

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